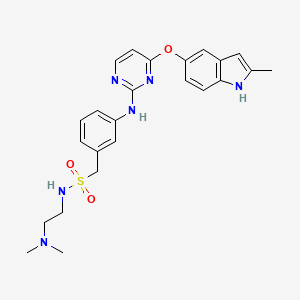
Sulfatinib
Overview
Description
Sulfatinib, also known as Surufatinib or HMPL-012 , is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1) . It is a pharmaceutical drug used for the treatment of cancer. In China, it is approved for late-stage, well-differentiated, extrapancreatic neuroendocrine tumors . It is also under investigation for the treatment of other types of solid tumors .
Molecular Structure Analysis
The crystal structures of Sulfatinib with FGFR1/CSF-1R have been determined . The results reveal common structural features and distinct conformational adaptability of Sulfatinib in response to FGFR1/CSF-1R binding .
Chemical Reactions Analysis
Sulfatinib acts by blocking the MAPK pathway, which is widely correlated to different types of thyroid cancers . It also targets tumor angiogenesis and immune modulation .
Physical And Chemical Properties Analysis
Sulfatinib has a molecular formula of C24H28N6O3S and a molecular weight of 480.58 .
Scientific Research Applications
Anti-Cancer and Anti-Angiogenic Applications
Sulfatinib, also known as surufatinib, is primarily researched for its anti-cancer and anti-angiogenic properties. It's an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, as well as the fibroblast growth factor receptor type 1 (FGFR1). By inhibiting these receptors, sulfatinib disrupts VEGFR and FGFR1 mediated signal transduction pathways, leading to reduced angiogenesis and tumor cell proliferation in cells overexpressing VEGFRs/FGFR1 (Qeios, 2020).
Moreover, sulfatinib has shown efficacy in treating advanced extrapancreatic neuroendocrine tumors (epNETs) and well-differentiated neuroendocrine tumors (NETs). In a clinical trial, patients with advanced epNETs demonstrated a favorable safety profile and encouraging antitumor activity with sulfatinib (Lu, Yan, Koral, & Chen, 2021), (Xu et al., 2019).
Tumor Xenograft Models
Sulfatinib has also been utilized in tumor xenograft models, particularly for lung carcinoids. It showed inhibitory effects on tumor-induced angiogenesis without affecting tumor cell spread in zebrafish embryos implanted with typical and atypical carcinoid cells. This indicates sulfatinib's potential in preclinical cancer drug screening (Carra et al., 2022).
Application in Medullary Thyroid Cancer
In medullary thyroid carcinoma (MTC), sulfatinib is being evaluated for its potential role in targeting FGFR and VEGFR signaling pathways as an alternative strategy for resistant tumors. It has displayed significant antitumor activity in vitro and in vivo in preclinical studies (Saronni et al., 2022).
In Neuroendocrine Neoplasms
Sulfatinib is also emerging as a multitarget tyrosine kinase inhibitor in the treatment of neuroendocrine neoplasms (NENs), with several studies demonstrating its anti-tumor activity on neuroendocrine cells and tumors. Ongoing clinical trials are evaluating its efficacy in this area, highlighting the scientific community's growing interest in sulfatinib for NEN treatment (Grillo et al., 2018).
Safety And Hazards
Future Directions
Sulfatinib has shown promising results in preclinical experiments, where it was found to inhibit the proliferation, migration, and invasion of osteosarcoma by playing a dual role on tumor cells and the tumor microenvironment . It is also being investigated for its potential use in combination with immune checkpoint inhibitors against various cancers .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfatinib | |
CAS RN |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)
![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)
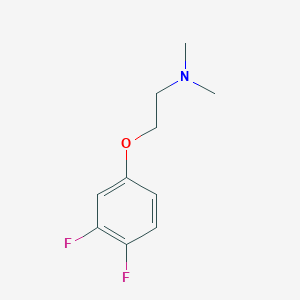
![[1-(3-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028220.png)
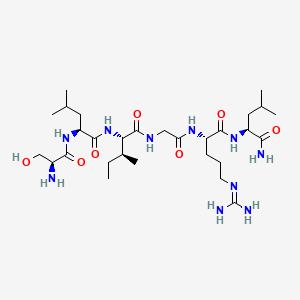
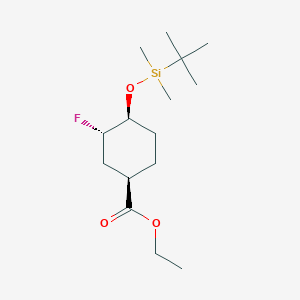


![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)
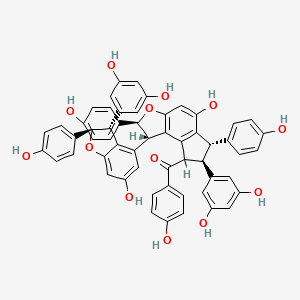
![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)
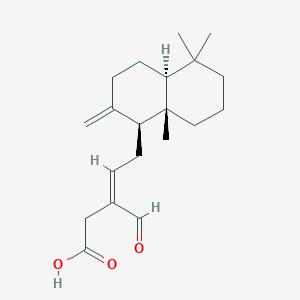
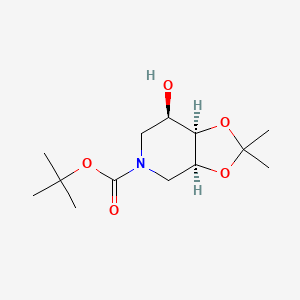
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)